molecular formula C10H20ClNO2 B1438146 4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride CAS No. 1174044-75-7

4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride

カタログ番号: B1438146
CAS番号: 1174044-75-7
分子量: 221.72 g/mol
InChIキー: JECSJGZZQVIHBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride is a piperidine derivative chemical building block of significant interest in medicinal chemistry and drug discovery. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . This compound, featuring an ether linkage between a tetrahydrofuran and a piperidine ring, serves as a versatile precursor or intermediate for the synthesis of more complex, biologically active molecules. While specific biological data for this exact compound is limited in the public domain, its core structure is highly relevant for researchers exploring novel antibacterial agents. Piperidine and tetrahydrofuran derivatives are actively investigated for their potential against mycobacterial infections, including tuberculosis . The structural motif of this compound makes it a valuable scaffold for constructing potential inhibitors of enzymatic targets like Mycobacterium tuberculosis thymidine monophosphate kinase (mtTMPK), a promising target for anti-tuberculosis therapy . Furthermore, the piperidine moiety is a fundamental structural component in numerous pharmacologically active compounds, and its functionalization is a common strategy in optimizing drug candidates for improved potency and pharmacokinetic properties . This reagent is provided exclusively for research purposes to support the development of new therapeutic agents and the exploration of structure-activity relationships in various biological contexts.

特性

IUPAC Name

4-(oxolan-2-ylmethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECSJGZZQVIHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tetrahydro-2-furanylmethoxy group, which may influence its interaction with biological targets. The molecular formula is C11_{11}H15_{15}ClN2_{2}O2_{2}, and it has a molecular weight of approximately 232.7 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine moiety allows for hydrogen bonding, which is crucial for enzyme inhibition or receptor modulation. The tetrahydrofuran group may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL .

Anticancer Properties

Piperidine derivatives have been explored for their anticancer activities. For instance, derivatives with similar structural features have been reported to inhibit farnesyltransferase (FTase), an enzyme implicated in cancer cell proliferation. The potency of these compounds was significantly enhanced by structural modifications .

Study on Antituberculosis Activity

In a comparative study, the activity of various piperidine derivatives was assessed against clinical strains of M. tuberculosis. Compounds with a piperidine core demonstrated superior activity compared to those with morpholine or pyrrolidine substituents, suggesting that the basicity and steric properties of the piperidine ring play a critical role in antimicrobial efficacy .

Farnesyltransferase Inhibition

Another significant study focused on the inhibition of FTase by novel piperidine derivatives. The results indicated that modifications at specific positions on the piperidine ring could lead to a tenfold increase in inhibitory potency, highlighting the importance of structure-activity relationships in drug design .

Data Table: Biological Activity Overview

Activity Type Target Organism/Enzyme MIC/IC50 Reference
AntimicrobialM. tuberculosis2 - 16 µg/mL
Anticancer (FTase)FTaseIC50 = 1.9 nM
Enzyme InhibitionVariousVaries by structure

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The substituent at the 4-position of the piperidine ring critically influences the compound’s properties. Below is a comparison of substituents, molecular formulas, and molecular weights:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) CAS No.
4-(Tetrahydro-2-furanylmethoxy)piperidine HCl Tetrahydrofuran methoxy C₁₀H₁₈NO₂•HCl ~235.7 (estimated) Not provided
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy C₁₈H₂₁NO•HCl 303.83 65214-86-0
Paroxetine HCl Fluorophenyl + benzodioxol C₁₉H₂₀FNO₃•HCl 365.83 (anhydrous) 78246-49-8
Paroxetine Related Compound G Fluorophenyl-phenyl hybrid C₂₅H₂₄FNO₃•HCl 405.46 Not provided
Key Observations:
  • Lipophilicity : The diphenylmethoxy group in 4-(diphenylmethoxy)piperidine HCl increases lipophilicity compared to the THF methoxy group, which may enhance membrane permeability but reduce aqueous solubility .
  • Electron-Donating Effects : The THF methoxy group, an ether, offers electron-donating properties, which could influence metabolic stability and interaction with enzymatic targets.

Pharmacological Implications

  • Paroxetine Analogs : Paroxetine’s fluorophenyl and benzodioxol groups are critical for its selective serotonin reuptake inhibitor (SSRI) activity . The THF methoxy group in the target compound may confer distinct binding kinetics to similar targets, though this requires experimental validation.
  • Toxicity Profiles: 4-(Diphenylmethoxy)piperidine HCl is classified as acutely toxic (harmful upon inhalation, ingestion, or dermal contact) , but data on chronic effects are absent.

Environmental and Regulatory Considerations

  • The THF methoxy group, being an oxygenated heterocycle, may enhance biodegradability compared to aromatic diphenyl derivatives.
  • Regulatory Status :
    • 4-(Diphenylmethoxy)piperidine HCl is listed in the IECSC (China’s Existing Chemical Substance Inventory) and subject to safety regulations under GB/T standards .
    • The target compound’s regulatory pathway would depend on its inclusion in analogous chemical inventories.

準備方法

General Synthetic Strategy Overview

The preparation of 4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride typically involves the following key steps:

Preparation of Piperidine Derivatives: Relevant Methods

Pyridine Reduction and Functionalization Approach

A commonly employed method for preparing 4-substituted piperidines involves starting from pyridine derivatives, followed by stepwise reduction and substitution reactions:

  • Step 1: Preparation of substituted pyridinium salts by reacting 4-substituted pyridines with benzyl or substituted benzyl halides.
  • Step 2: Reduction of these pyridinium salts to tetrahydropyridine intermediates using reducing agents such as sodium borohydride.
  • Step 3: Catalytic hydrogenation or acid-mediated reduction to the corresponding piperidinium salts.
  • Step 4: Treatment with alkali to yield the 4-substituted piperidine.

This method has been demonstrated for 4-(trifluoromethoxy)phenoxyl piperidines with high yield and purity, using sodium borohydride reduction in tetrahydrofuran at controlled temperatures (0–15 °C), followed by acid treatment and alkali neutralization.

Step Reaction Type Reagents/Conditions Outcome
1 Pyridine quaternization 4-substituted pyridine + benzyl halide N-benzyl pyridinium salt
2 Reduction Sodium borohydride in THF, 0–15 °C N-benzyl tetrahydropyridine intermediate
3 Catalytic hydrogenation/acidity Acid + hydrogen source + catalyst Piperidinium salt
4 Neutralization Alkali (e.g., NaOH) 4-substituted piperidine

Note: Although this example uses trifluoromethoxy substituents, the methodology is adaptable for other ether substituents such as tetrahydro-2-furanylmethoxy.

Condensation of Amines with Aldehydes

Another route relevant to piperidine derivatives involves condensation of amines with aldehydes under acidic aqueous conditions to form substituted 4-hydroxy-piperidines, which can be further modified:

  • Condensation is performed at pH 2–4, typically at 30–90 °C.
  • Aldehydes can be used directly or generated in situ from equivalents like paraformaldehyde.
  • Resulting 4-hydroxy-piperidines serve as intermediates for further etherification or substitution reactions.

This method is particularly useful when the tetrahydro-2-furanylmethoxy substituent can be introduced via aldehyde intermediates or related electrophiles.

Specific Considerations for this compound

Given the tetrahydro-2-furanylmethoxy group is an ether substituent derived from tetrahydro-2-furan methanol, the key synthetic step is the formation of the ether linkage at the 4-position of piperidine.

Etherification Strategies

  • Nucleophilic substitution: The 4-hydroxy-piperidine or 4-halopiperidine intermediate can be reacted with tetrahydro-2-furanylmethanol or its activated derivatives (e.g., tetrahydro-2-furanylmethyl halide or tosylate) under basic conditions to form the ether.
  • Williamson Ether Synthesis: Deprotonation of the alcohol (tetrahydro-2-furanylmethanol) followed by reaction with a 4-halopiperidine derivative.

Salt Formation

  • The free base 4-(tetrahydro-2-furanylmethoxy)piperidine is typically converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This step improves compound stability, crystallinity, and handling properties.

Example Synthetic Route (Hypothetical Based on Analogous Literature)

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 4-Hydroxypiperidine + tetrahydro-2-furanylmethyl tosylate, NaH, DMF, 0–25 °C 4-(Tetrahydro-2-furanylmethoxy)piperidine 70–85 Williamson ether synthesis
2 Treatment with HCl in ethanol This compound >90 Salt formation, crystallization

Note: This route assumes availability of 4-hydroxypiperidine and activated tetrahydro-2-furanylmethyl electrophiles.

Research Findings and Optimization Notes

  • Temperature control during reduction and etherification steps is critical to minimize side reactions and impurities.
  • Purification is often achieved by crystallization from suitable solvents such as methanol or ethanol, yielding high purity products (>95%).
  • Catalyst choice in hydrogenation steps influences selectivity and yield; palladium or platinum catalysts are common but require careful handling due to cost and sensitivity.
  • Alternative routes involving direct substitution on piperidine salts or use of protecting groups (e.g., N-benzyl or N-benzoyl) can improve yields and facilitate purification.
  • Analytical confirmation via NMR (1H, 13C), mass spectrometry, and elemental analysis is essential to verify structure and purity.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Pyridine reduction & substitution Quaternization → Reduction → Hydrogenation → Alkali treatment High yield, scalable Multi-step, requires catalysts
Amine-aldehyde condensation Acidic condensation of amines with aldehydes Mild conditions, versatile Limited to hydroxy derivatives
Williamson ether synthesis Nucleophilic substitution of 4-hydroxy-piperidine with tetrahydro-2-furanylmethyl halide Direct ether formation Requires activated electrophile
Salt formation Treatment of free base with HCl Improves stability & purity Additional step

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。